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molecular formula C12H16O5 B8405901 4-Hydroxy-5-isopropyl-2-(methoxymethyloxy)benzoic acid

4-Hydroxy-5-isopropyl-2-(methoxymethyloxy)benzoic acid

Cat. No. B8405901
M. Wt: 240.25 g/mol
InChI Key: JFNQSSRXJASDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08383619B2

Procedure details

The crude methyl 4-hydroxy-5-isopropyl-2-(methoxymethyloxy)benzoate was dissolved in methanol (20 ml) and water (8 ml), aqueous potassium hydroxide (50% w/v, 5 ml) was added and the mixture was stirred and held at reflux for 16 hours. Upon cooling to room temperature the organic solvent was removed in vacuo and the residue acidified by the addition of 2M hydrochloric acid (30 ml). The organic material was extracted with ethyl acetate (2×20 ml) and the combined organic extracts were evaporated in vacuo to afford a yellow oil that was subjected to column chromatography on a Strata-NH2 cartridge. Elution with 2M ammonia in methanol afforded crude 4-hydroxy-5-isopropyl-2-(methoxymethyloxy)benzoic acid (180 mg, 25%) as a pale grey solid that was used without further purification. MS: [M+Na]+ 263.
Name
methyl 4-hydroxy-5-isopropyl-2-(methoxymethyloxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[C:11]([CH:12]([CH3:14])[CH3:13])=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[C:4]([O:15][CH2:16][O:17][CH3:18])[CH:3]=1.[OH-].[K+]>CO.O>[OH:1][C:2]1[C:11]([CH:12]([CH3:13])[CH3:14])=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[C:4]([O:15][CH2:16][O:17][CH3:18])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
methyl 4-hydroxy-5-isopropyl-2-(methoxymethyloxy)benzoate
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=CC(=C(C(=O)OC)C=C1C(C)C)OCOC
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
8 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue acidified by the addition of 2M hydrochloric acid (30 ml)
EXTRACTION
Type
EXTRACTION
Details
The organic material was extracted with ethyl acetate (2×20 ml)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a yellow oil that
WASH
Type
WASH
Details
Elution with 2M ammonia in methanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC(=C(C(=O)O)C=C1C(C)C)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 180 mg
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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